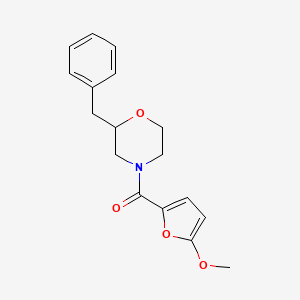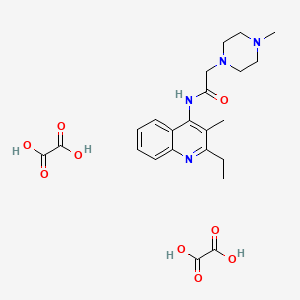![molecular formula C19H15Cl2NO2 B6029694 5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6029694.png)
5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione, commonly known as CAC, is a chemical compound with potential applications in scientific research. It belongs to the class of cyclohexanedione derivatives and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CAC is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. CAC has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
CAC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and migration, induction of apoptosis, and modulation of immune response. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. CAC has been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CAC in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity, and its ability to act as a fluorescent probe for detecting metal ions. However, the limitations of using CAC in lab experiments include its limited solubility in water and its potential to undergo degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of CAC. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of CAC and its effects on various biological processes.
Synthesemethoden
The synthesis of CAC involves the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with cyclohexane-1,3-dione in the presence of acetic acid and ethanol to obtain CAC. The yield of CAC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
CAC has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. CAC has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c20-13-5-7-14(8-6-13)22-11-16-18(23)9-12(10-19(16)24)15-3-1-2-4-17(15)21/h1-8,11-12,23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKBXMCYJIYESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6029611.png)
![2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B6029614.png)
![4-(2-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029621.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6029645.png)
![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029647.png)
![1-[3-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6029672.png)
![7-(cyclopropylmethyl)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6029674.png)

![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6029699.png)

![N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B6029719.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)morpholine](/img/structure/B6029725.png)
![1-{2-[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6029737.png)